Trimethylcolchicinic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Trimethylcolchicinic acid is synthesized from colchicine. The synthesis involves heating colchicine with concentrated sulfuric acid at 100°C for several hours, followed by neutralization with sodium carbonate . This process results in the formation of this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

化学反応の分析

反応の種類: トリメチルコルヒチン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります .

4. 科学研究の応用

トリメチルコルヒチン酸は、科学研究において幅広い用途があります。

科学的研究の応用

Trimethylcolchicinic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various chemical compounds and as a reagent in organic synthesis.

Biology: Studied for its effects on cellular processes, particularly its ability to inhibit microtubule polymerization.

Medicine: Investigated for its potential as an antitumor agent due to its ability to disrupt cell division.

Industry: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.

作用機序

トリメチルコルヒチン酸は、主に微小管の主要な構成要素であるタンパク質であるチューブリンに結合することによってその効果を発揮します。チューブリンの重合を阻害することにより、細胞分裂に不可欠な微小管の形成を阻害します。 このメカニズムはコルヒチンと同様ですが、治療指数が高いため毒性が低くなっています .

類似の化合物:

コルヒチン: トリメチルコルヒチン酸が誘導される親化合物。抗腫瘍性がありますが、毒性が高くなっています。

デメコルシン: 同様の生物活性を持つ別のコルヒチン誘導体。

プルプロガリン: DNA損傷に対する保護効果を持つトロポロン誘導体.

独自性: トリメチルコルヒチン酸は、コルヒチンに比べて毒性が低く、治療指数が高いという点でユニークです。 これは、特に腫瘍学において、治療用途に適した選択肢となっています .

類似化合物との比較

Colchicine: The parent compound from which trimethylcolchicinic acid is derived. It has similar antitumor properties but higher toxicity.

Demecolcine: Another colchicine derivative with similar biological activity.

Purpurogallin: A tropolone derivative with protective effects against DNA damage.

Uniqueness: this compound is unique due to its reduced toxicity and higher therapeutic index compared to colchicine. This makes it a more viable option for therapeutic applications, particularly in oncology .

生物活性

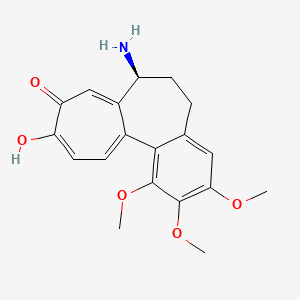

Trimethylcolchicinic acid (TMCA) is a synthetic derivative of colchicine, primarily known for its potential antineoplastic activity. It has been studied for its effects on various biological systems, particularly in relation to cancer treatment and liver function. This article provides a comprehensive overview of the biological activity of TMCA, including its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- CAS Registry Number : 49720-72-1

- InChIKey : JLRWNBXMQCGSEJ-APBURCQWSA-N

TMCA functions primarily as a tubulin inhibitor , disrupting microtubule formation which is crucial for cell division. This mechanism is similar to that of colchicine but with varying potency and effects on cell proliferation .

Antineoplastic Activity

TMCA has shown promise in cancer therapy due to its ability to inhibit tumor growth. A Phase I clinical trial indicated that TMCA could be administered safely in patients with advanced malignancies, demonstrating a dose-dependent response in tumor inhibition .

Hepatoprotective Effects

Research has demonstrated that TMCA may have hepatoprotective properties. In studies involving bile duct ligation in rats, TMCA improved liver histology and reduced liver damage, indicating its potential role in treating liver diseases .

Comparative Studies

A comparative study between colchicine and TMCA highlighted that while both compounds affect liver damage induced by bile duct obstruction, TMCA exhibited less toxicity and a different profile of biological activity .

Research Findings

Case Studies

- Phase I Clinical Trial : In a study involving 19 patients with various advanced cancers, TMCA was administered orally once daily for five days every three weeks. The results indicated manageable side effects and preliminary evidence of antitumor activity, warranting further clinical trials .

- Liver Damage Model : In animal studies focusing on bile duct ligation-induced liver damage, TMCA showed significant improvements in liver function markers compared to controls, suggesting its protective effects against hepatotoxicity .

特性

IUPAC Name |

(7S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVWPZRYDQROLU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031742 | |

| Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-37-9 | |

| Record name | Trimethylcolchicinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylcolchicinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo[a]heptalen-9(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLCOLCHICINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333BVY614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。